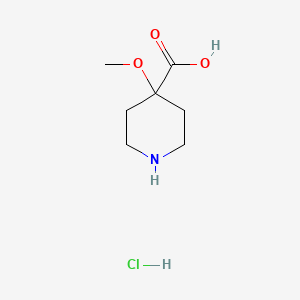

4-Methoxypiperidine-4-carboxylic acid hydrochloride

CAS No.: 1260387-16-3

Cat. No.: VC3090624

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260387-16-3 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | 4-methoxypiperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H |

| Standard InChI Key | SQHYURMFFJYYCS-UHFFFAOYSA-N |

| SMILES | COC1(CCNCC1)C(=O)O.Cl |

| Canonical SMILES | COC1(CCNCC1)C(=O)O.Cl |

Introduction

Basic Chemical Identity and Nomenclature

Molecular Structure and Formula

4-Methoxypiperidine-4-carboxylic acid hydrochloride is characterized by the molecular formula C7H14ClNO3 . This compound is the hydrochloride salt of 4-Methoxypiperidine-4-carboxylic acid, which has the molecular formula C7H13NO3 and a molecular weight of 159.18. The structure features a six-membered piperidine ring with a strategically positioned methoxy group and carboxylic acid functionality at the 4-position, along with the hydrochloride component that affects its solubility and stability properties .

Identification and Registry Information

The compound is formally identified by several registry indicators and alternative names, as documented in chemical databases. The compound's identification information is systematically presented in Table 1.

Table 1: Basic Identification Data of 4-Methoxypiperidine-4-carboxylic acid hydrochloride

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases, providing multiple reference points for identification across different contexts. These alternative names are cataloged in Table 2.

Table 2: Recognized Synonyms of 4-Methoxypiperidine-4-carboxylic acid hydrochloride

| Synonym | Source |

|---|---|

| 4-Methoxypiperidine-4-carboxylic acid hydrochloride | |

| 4-Methoxy-piperidine-4-carboxylic acid HCl | |

| 4-Piperidinecarboxylic acid, 4-methoxy-, hydrochloride (1:1) | |

| MFCD18381146 |

Structural Characteristics and Chemical Properties

Structural Features

The molecular architecture of 4-Methoxypiperidine-4-carboxylic acid hydrochloride exhibits several distinctive features that determine its chemical behavior and applications. The compound's core structure consists of a piperidine ring with a nitrogen atom at position 1. The defining structural elements include a methoxy group (-OCH3) and a carboxylic acid group (-COOH) both positioned at carbon-4 of the piperidine ring, creating a quaternary carbon center . This arrangement of functional groups contributes to the compound's unique reactivity profile and utility in synthetic chemistry.

Physical and Chemical Properties

As a hydrochloride salt of an amine-containing compound, 4-Methoxypiperidine-4-carboxylic acid hydrochloride likely exhibits enhanced water solubility compared to its free base form. The compound's structure allows for diverse chemical modifications, particularly at the methoxy and carboxylic acid functional groups, making it versatile in organic synthesis applications. These modifications can significantly alter the compound's properties and biological activities, as evidenced by structure-activity relationship studies of related derivatives .

Synthesis and Production Methods

Synthetic Approaches

Applications in Research and Development

Role as a Chemical Building Block

4-Methoxypiperidine-4-carboxylic acid hydrochloride serves as an important building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds. The compound's functional groups provide multiple points for chemical modification, allowing for the creation of diverse derivative structures. This versatility makes it an attractive starting material or intermediate in the synthesis of complex organic molecules for various applications in medicinal chemistry and drug development.

Pharmaceutical Applications

In pharmaceutical research, 4-Methoxypiperidine-4-carboxylic acid hydrochloride and its derivatives have been explored for their potential pharmacological properties and applications in drug development pipelines . The compound has been utilized in the synthesis of inhibitors targeting mutant forms of EGFR (Epidermal Growth Factor Receptor), as documented in patent literature . Additionally, compounds with similar structural features have been investigated for their biological activities, suggesting potential therapeutic applications in various disease contexts.

Table 3: Applications of 4-Methoxypiperidine-4-carboxylic acid hydrochloride and Related Compounds

Structure-Activity Relationships

Impact of Structural Modifications

Research findings indicate that the position and size of the alkoxy moiety in piperidine compounds can significantly influence their biological activity profiles . Studies have demonstrated that specific structural modifications to the piperidine scaffold can have profound effects on compound potency. For instance, migration of the methoxy group from the 4-position to the 3-position of the piperidine ring has been observed to decrease biological activity in certain contexts . Similarly, substitution of the 4-methoxy group with a 4-methoxymethyl group resulted in even further reduced activity .

Critical Structural Elements

Experimental evidence suggests that the 4-methoxy group on the piperidine ring represents a critical structural element for maintaining optimal biological activity in certain applications . Even subtle modifications, such as replacing the methoxy group with an ethoxy group, have been shown to significantly reduce potency . These structure-activity relationships provide valuable insights for medicinal chemists working to develop more effective derivatives with enhanced pharmacological properties.

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

4-Methoxypiperidine-4-carboxylic acid hydrochloride belongs to a broader family of piperidine derivatives with various applications in medicinal chemistry and organic synthesis. Understanding the structural and functional relationships between these compounds provides valuable context for evaluating their respective properties and potential applications.

Table 4: Comparison of Related Piperidine Derivatives

Functional Comparisons

Different piperidine derivatives exhibit varying functional properties based on their specific structural features. For example, while 4-Methoxypiperidine-4-carboxylic acid hydrochloride contains both methoxy and carboxylic acid groups at the 4-position, 4-Methoxy-piperidine hydrochloride lacks the carboxylic acid functionality . These structural differences contribute to distinct chemical behaviors and applications. The 4-methoxybenzyl variant introduces an aromatic component to the structure, potentially affecting its physicochemical properties and biological interactions .

Current Research and Future Directions

Recent Research Findings

Current research on 4-Methoxypiperidine-4-carboxylic acid hydrochloride highlights its potential as a valuable building block in pharmaceutical chemistry. Studies have shown that compounds with similar structural features can exhibit significant biological activity, making them promising candidates for further investigation in drug discovery efforts. The compound has been specifically utilized in the development of kinase inhibitors, indicating its relevance to cancer research and potentially other therapeutic areas .

Future Research Perspectives

Based on the current state of knowledge, several promising research directions for 4-Methoxypiperidine-4-carboxylic acid hydrochloride and its derivatives can be identified. These include:

-

Further exploration of the compound's interactions with various biological targets to elucidate potential therapeutic applications.

-

Optimization of synthetic routes to improve production efficiency and yield.

-

Development of novel derivatives with enhanced pharmacological properties through rational structure modification.

-

Investigation of additional applications in medicinal chemistry beyond the currently established uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume